2-Oxa-5-azaspiro[3.5]nonane-6,8-dione
Description
Significance of Spirocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. researchgate.net Unlike flat, aromatic systems, the defined spatial arrangement of spirocycles allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. acs.orgnih.gov This three-dimensional nature often results in improved physicochemical properties, such as increased solubility and metabolic stability, when compared to non-spirocyclic analogues. acs.org
The introduction of a spiro center, a quaternary carbon atom, increases the fraction of sp3-hybridized carbons (Fsp3), a characteristic correlated with higher success rates in clinical trials. nih.gov In organic synthesis, the construction of these complex scaffolds presents unique challenges and opportunities, driving the development of innovative synthetic methodologies to access novel chemical space. uni-muenchen.denih.gov The rigidity of the spirocyclic system can lock the conformation of a molecule, which is a valuable tool for optimizing a compound's efficacy and selectivity profile. acs.orgnih.gov
Overview of Four-Membered Ring-Containing Spirocycles in Contemporary Chemistry
Spirocycles that incorporate a four-membered ring, such as an oxetane (B1205548) or azetidine, have seen a significant rise in interest. ethz.chnih.gov The constrained nature of the four-membered ring imparts a high degree of rigidity and provides well-defined exit vectors for substituents, making them valuable scaffolds in drug design. ethz.ch Oxetanes, in particular, have emerged as versatile building blocks. nih.gov Their incorporation into molecules can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.org The oxetane ring is considered a polar, low molecular weight motif that can act as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups. ethz.ch The development of synthetic methods to create these strained spiro-heterocycles has expanded the toolbox for medicinal chemists, allowing for the exploration of previously inaccessible chemical space. nih.gov
Structural Characteristics and Conformational Considerations of the 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione System
The this compound molecule features a unique fusion of two distinct heterocyclic rings at a central spiro-carbon. The structural properties of this system are dictated by the inherent characteristics of its constituent rings and their spirocyclic junction.
Oxetane Ring: The four-membered oxetane ring is strained and typically adopts a puckered conformation to relieve some of this strain. acs.orgnih.gov While unsubstituted oxetane has a small puckering angle, the addition of substituents, especially at a spiro-center, can lead to a more pronounced puckered state. acs.orgnih.gov In related spiro-oxetane systems, puckering angles of approximately 7° to 16° have been observed through X-ray crystallography. uni-muenchen.denih.gov This puckering influences the spatial orientation of the oxygen atom's lone pairs, which are effective hydrogen bond acceptors. acs.org
Glutarimide (B196013) Ring: The six-membered glutarimide (piperidine-2,6-dione) ring is expected to adopt a conformation that minimizes steric and torsional strain. Similar to cyclohexane (B81311), the most stable conformation is typically a chair form. libretexts.org However, the presence of two sp2-hybridized carbonyl carbons and the spiro-fusion can lead to distortions from an ideal chair conformation, potentially favoring a twist-boat or a flattened chair arrangement to alleviate unfavorable interactions. nih.gov Studies on related piperidine (B6355638) systems show a strong preference for chair-like conformations, which effectively positions substituents in either axial or equatorial orientations. nih.govresearchgate.net
Table of Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1105665-49-3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-1-6(10)8-7(2-5)3-11-4-7/h1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMGYOFKUQOLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2(COC2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxa 5 Azaspiro 3.5 Nonane 6,8 Dione and Analogs
Historical and Current Approaches to Spiro[3.5]nonane Ring Systems
The synthesis of spiro[3.5]nonane ring systems has been a long-standing challenge in organic chemistry. Early methods often involved multi-step sequences with modest yields. One of the foundational approaches involved the double alkylation of a bis-electrophile alpha to a carbonyl group or in a malonic ester-type synthesis. scripps.educaltech.edu Another classical strategy is the Dieckmann condensation, a key transformation that has been utilized for the creation of various novel spirocyclic building blocks for drug design. researchgate.net
Modern synthetic chemistry has introduced more efficient and versatile methods. Transition metal-catalyzed reactions, such as asymmetric Heck reactions, have proven powerful for constructing spirocyclic frameworks. scripps.edu Radical-mediated cyclization reactions have also been developed, offering pathways to spirocycles through 5-exo cyclization of aryl radicals. researchgate.net Furthermore, novel cascade reactions, such as those involving the thermal elimination of a chlorosulfate (B8482658) moiety followed by a ring-expansion and cationic cyclization, have been developed to prepare spirocarbocyclic compounds without the need for additional reagents or catalysts. acs.org These contemporary methods provide access to a wide array of spirocyclic compounds, including those with six-membered rings, which are of significant interest to synthetic chemists due to their prevalence in natural products and their efficacy in drug discovery. nih.gov
Strategies for Constructing the 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione Scaffold
The unique this compound scaffold incorporates both an oxetane (B1205548) ring and a piperidine-2,4-dione (glutarimide) ring fused at a central spiro-carbon. The construction of such a heterospirocycle requires specialized strategies that can accommodate the inherent strain of the oxetane ring and the specific functionalities of the dione (B5365651) ring.
Cyclization reactions are central to the formation of spirocyclic systems, enabling the creation of the defining spiro-carbon center with high regio- and stereoselectivity. nih.gov A variety of cyclization strategies are employed, depending on the desired ring system and available precursors.
Cationic Cyclization: Acid-mediated cationic cyclization of precursors like 6-(1-ethoxy-1,3-butadienyl)dihydropyran derivatives can yield functionalized spirocyclic ketones through a Nazarov electrocyclic reaction. acs.org This type of reaction demonstrates how the substitution pattern on the precursors can strongly influence product distribution and stereoselectivity. acs.org
Radical Cyclization: Aryl radicals can undergo 5-exo cyclization to produce spirocyclic products exclusively, as demonstrated in the reaction of phenylsulfonylmethyl congeners. researchgate.net
[3+2] Cycloaddition: The Huisgen [3+2] cycloaddition reaction, often performed under microwave irradiation, is a powerful tool for synthesizing spirooxindoles from substituted isatins, α-amino acids, and nitroethenes in a chemo/regio-selective manner. bohrium.com
Dearomative Cycloadditions: The dearomative [4+2] cyclodimerization of in-situ generated ortho-quinone methides derived from naphthols is a catalytic, diastereoselective method for synthesizing spiro-naphthalenones that possess an all-carbon quaternary stereocenter. researchgate.net
These reactions highlight the diversity of approaches available for forging the intricate architecture of spirocycles.
The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional moieties and prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com
In the context of synthesizing analogs like 2,5-dioxa-8-azaspiro[3.5]nonane, a benzyl (B1604629) (Bn) group is commonly used to protect the secondary amine. google.com This protecting group is stable under the basic conditions used for cyclization but can be readily removed in the final step via catalytic hydrogenation. google.com Other common protecting groups in spirocycle synthesis include Cbz (benzyloxycarbonyl) for amines and ketals for carbonyl groups. scispace.comnih.gov The development of orthogonal protecting group strategies, where one group can be removed without affecting another, is crucial for multi-step syntheses. acs.org Heterogeneous catalysis is often employed for both protection and deprotection steps, offering advantages such as catalyst reusability and simplified product purification. acs.org
| Protecting Group | Functional Group Protected | Typical Deprotection Method | Reference |
| Benzyl (Bn) | Amine, Alcohol | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | google.comacs.org |
| Carbobenzyloxy (Cbz) | Amine | Catalytic Hydrogenolysis | scispace.com |
| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA) | rsc.org |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., Piperidine) | jocpr.com |
| Ethylene Glycol Ketal | Ketone | Acidic hydrolysis | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity and are well-suited for generating diverse libraries of spirocyclic compounds. rsc.orgnih.gov MCRs offer significant advantages in terms of atom economy, reduced synthesis time, and simplified purification procedures. bohrium.comnih.gov
A notable example is the aza-Diels–Alder reaction, which can be performed as a multicomponent process to create novel spiro-heterocyclic frameworks. rsc.orglu.se By using cyclic ketones, heterocyclic amines, and cyclopentadiene (B3395910) derivatives, this strategy provides diastereoselective access to complex spiro systems. rsc.org Microwave-assisted MCRs have emerged as a particularly powerful technique, accelerating reaction rates and improving yields for the synthesis of spiro heterocycles with diverse biological activities. bohrium.comrsc.org These convergent strategies allow for the rapid assembly of densely functionalized, three-dimensional molecules from simple starting materials. nih.gov
Synthesis of Key Precursors to this compound
While a direct synthesis for this compound is not extensively documented, the synthesis of the closely related analog, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a clear blueprint for accessing the necessary precursors. google.com The synthesis starts from 3-((benzylamino)methyl)oxetan-3-ol. google.com This key precursor contains the pre-formed oxetane ring and a protected secondary amine, which are essential features of the target scaffold.
The synthesis proceeds in several steps:
Acylation: The starting material, 3-((benzylamino)methyl)oxetan-3-ol, is reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) or potassium carbonate to yield the N-acylated intermediate. google.com
Cyclization: The intermediate then undergoes a self-cyclization reaction under basic conditions to form the spirocyclic lactam. google.com
Reduction & Deprotection: The lactam is subsequently reduced, and the benzyl protecting group is removed via catalytic hydrogenation to afford the final 2,5-dioxa-8-azaspiro[3.5]nonane. google.com
To adapt this for the target dione, a different acylating agent, such as a derivative of malonic acid, would be required to construct the glutarimide (B196013) ring instead of the lactam ring.
Stereoselective Synthesis and Chiral Resolution Techniques for Spirocyclic Systems
The creation of stereochemically defined spirocenters is a significant challenge and a major focus of modern synthetic chemistry. rsc.orgresearchgate.net The rigid three-dimensional nature of spirocycles makes their stereochemistry crucial for their biological activity. nih.gov
Stereoselective Synthesis: Numerous stereoselective methods have been developed to control the formation of chiral spirocycles.
Organocatalysis: Chiral catalysts, such as those derived from proline or chiral phosphoric acids, can facilitate highly enantioselective reactions. researchgate.netrsc.org For instance, an SPA-triazolium bromide catalyst has been used for the transannular C-acylation of enol lactones to provide enantioenriched spirocyclic 1,3-diketones. rsc.org
Metal Catalysis: Chiral metal complexes are widely used in asymmetric synthesis. For example, a Nazarov electrocyclization can proceed with high stereoselectivity when a substituent is present on the dihydropyran moiety of the precursor. acs.org
Chiral Resolution: When a stereoselective synthesis is not feasible, racemic mixtures of spirocycles can be separated into their constituent enantiomers through chiral resolution.
Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org Chiral spiro phosphoramides have also been used as catalysts for the kinetic resolution of racemic ynamides. researchgate.net
Chromatographic Separation: Chiral stationary phase high-performance liquid chromatography (CSP-HPLC) is a common analytical and preparative method for separating enantiomers. nih.gov
The stereochemistry of resulting spiro-compounds is typically established using advanced spectroscopic techniques like 1D and 2D NMR NOESY experiments. acs.orgrsc.org
| Method | Description | Example Application | Reference |
| Stereoselective Synthesis | |||
| Organocatalysis | Use of a small chiral organic molecule to catalyze an enantioselective reaction. | Synthesis of spirocyclic 1,3-diketones using an SPA-triazolium bromide catalyst. | rsc.org |
| Substrate Control | A chiral center already present in the substrate directs the stereochemical outcome of a reaction. | Diastereoselective Nazarov cyclization of dihydropyran derivatives. | acs.org |
| Chiral Resolution | |||
| Kinetic Resolution | One enantiomer of a racemate reacts faster than the other with a chiral agent, allowing for separation. | Resolution of spirocyclic piperidines using n-BuLi/(+)-sparteine. | rsc.org |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Separation of racemic tetraoxaspiro[4.5]decanes. | nih.gov |
Derivatization and Structure Activity Relationship Sar Studies of 2 Oxa 5 Azaspiro 3.5 Nonane 6,8 Dione Analogs
Exploration of Structural Modifications on the Spiro[3.5]nonane Core
Structural modifications of the spiro[3.5]nonane core itself, beyond the heteroatoms and dione (B5365651) groups, offer a route to fine-tune the spatial arrangement of substituents and modulate physicochemical properties. These modifications can involve introducing substituents on the carbon atoms of either the oxetane (B1205548) or the cyclohexane (B81311) ring.
Research into related spirocyclic systems provides a blueprint for these potential modifications. For instance, synthetic strategies developed for other spirocycles, such as 2,6-diazaspiro[3.5]nonanes, often involve building the quaternary spiro-center from functionalized precursors. researchgate.net This allows for the incorporation of substituents at various positions on the rings. For the 2-oxa-5-azaspiro[3.5]nonane-6,8-dione scaffold, this could mean:
Substitution on the Oxetane Ring: Introducing small alkyl or fluorinated groups on the C3 or C4 positions of the oxetane ring can influence lipophilicity and metabolic stability.
Substitution on the Cyclohexane Ring: The C7 and C9 positions of the dione ring are potential sites for substitution. Modifying these positions can alter the molecule's shape and its interactions with biological targets.
These modifications are critical for exploring the chemical space around the core scaffold, enabling a deeper understanding of how the molecule's three-dimensional shape influences its biological activity.
Analogues with Varied Heteroatom Arrangements within the Spiro System (e.g., dioxa-, thia-, diazaspiro variants)
Altering the heteroatom composition of the spirocycle is a fundamental strategy in medicinal chemistry to create analogues with distinct properties. Replacing the oxygen at the 2-position or the nitrogen at the 5-position can significantly impact the scaffold's polarity, hydrogen bonding capacity, and metabolic stability. The synthesis of various spiro heterocyclic steroids demonstrates the broad applicability of incorporating different heteroatoms like oxygen, nitrogen, and sulfur into spirocyclic frameworks. researchgate.netnih.gov
Based on established synthetic methodologies for related spirocycles, several variants of the 2-oxa-5-azaspiro[3.5]nonane scaffold can be envisioned and have been explored in similar systems.
| Scaffold Variant | Description | Potential Impact |
| 2,5-Diazaspiro[3.5]nonane | The oxygen at position 2 is replaced by a nitrogen atom. | Introduces an additional site for substitution and alters hydrogen bonding capabilities. |
| 2-Thia-5-azaspiro[3.5]nonane | The oxygen at position 2 is replaced by a sulfur atom. | Increases lipophilicity and can alter metabolic pathways. |
| 5-Oxa-2-azaspiro[3.5]nonane | The positions of the oxygen and nitrogen atoms are swapped. | Changes the overall geometry and electronic distribution of the molecule. |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | An example of a related but different scaffold, showcasing the diversity in heteroatom placement within spiro[3.5] systems. google.com | Modifies the ring size and heteroatom arrangement, leading to different conformational preferences. |
| 7-Oxa-2-azaspiro[3.5]nonane | An isomer where the heteroatom is in the six-membered ring, illustrating another approach to varying the heteroatom arrangement. univ.kiev.ua | Alters the core structure from a glutarimide-containing ring to a morpholine-like ring. |
The synthesis of these analogues allows for a systematic investigation of how heteroatom identity and position affect target binding and ADME (absorption, distribution, metabolism, and excretion) properties. For example, the development of synthetic routes to 2,6-diazaspiro[3.5]nonane highlights the modularity of assembling such scaffolds. researchgate.net
Functionalization of the Nitrogen Atom and Dione Moieties
The nitrogen atom of the imide ring and the two carbonyl groups are prime locations for derivatization to modulate the molecule's properties and attach various pharmacophoric groups.
Nitrogen Atom Functionalization: The secondary amine within the glutarimide (B196013) ring (N-5) is readily functionalized. In many synthetic sequences involving nitrogenous heterocycles, this position is used to introduce diversity into a chemical library. chemrxiv.org Common modifications include:
Alkylation: Introduction of alkyl, aryl, or heterocyclic groups to explore specific binding pockets of a target protein.
Acylation: Formation of amides, which can act as hydrogen bond donors or acceptors.
Sulfonylation: Attachment of sulfonyl groups to introduce rigidity and alter polarity.
Dione Moiety Functionalization: The dione (carbonyl) groups at positions 6 and 8 are part of a cyclic imide system, which has a well-established reactivity profile.
Reduction: One or both carbonyl groups can be selectively reduced to hydroxyl groups, transforming the imide into a lactam-alcohol or a cyclic amine-diol. This drastically changes the scaffold's polarity and hydrogen bonding potential.
Grignard-type Reactions: Addition of organometallic reagents can convert the carbonyls into tertiary alcohols, providing another vector for structural diversification.
These functionalization strategies are essential for building libraries of compounds for high-throughput screening and for optimizing the interactions of a lead compound with its biological target.
Rationale for Utilizing the this compound Scaffold in Medicinal Chemistry
The increasing interest in spirocyclic compounds in drug discovery stems from their ability to confer advantageous properties compared to more traditional, planar scaffolds. tandfonline.com The this compound scaffold is utilized for several key reasons that align with modern medicinal chemistry principles aimed at improving drug-like properties.
Spirocycles are inherently rigid structures because the two rings are locked by a single, shared quaternary carbon atom. This rigidity reduces the conformational flexibility of a molecule. tandfonline.com This is a significant advantage in drug design for several reasons:
Entropy: By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity.
Selectivity: The well-defined three-dimensional arrangement of functional groups can lead to more specific interactions with the target protein, reducing off-target effects. tandfonline.com
Improved Properties: The shift from planar, aromatic structures to sp³-rich scaffolds like spirocycles often correlates with improved physicochemical properties, such as increased solubility and better metabolic stability. tandfonline.com
The spirocyclic nature of the this compound scaffold provides a stable and predictable platform to orient substituents in precise vectors, which is ideal for optimizing pharmacophore presentation.
The 2-oxa-5-azaspiro[3.5]nonane scaffold can be considered a rigid, three-dimensional bioisostere of morpholine (B109124). While over 20 FDA-approved drugs contain the morpholine moiety, it can be susceptible to metabolic degradation. enamine.netenamine.net Replacing morpholine with a spirocyclic analogue can offer several benefits:
| Property | Typical Morpholine Scaffold | Potential Advantage of Spirocyclic Bioisostere |
| Metabolic Stability | Can be metabolically labile. enamine.net | The spirocyclic core is often more resistant to oxidative metabolism, improving pharmacokinetic profile. tandfonline.com |
| Lipophilicity (LogP) | Moderate | Can be fine-tuned; often spirocycles can decrease lipophilicity, which may improve solubility. tandfonline.com |
| Solubility | Generally good | Azaspirocycles have been shown to have higher solubility than their non-spiro counterparts. tandfonline.com |
| Three-Dimensionality | Flexible, chair/boat conformations | Rigid, well-defined 3D structure for improved target engagement. tandfonline.comrsc.org |
By acting as a novel, sp³-rich morpholine analogue, the this compound scaffold provides a valuable tool for chemists to "escape from flatland" and design drug candidates with potentially superior ADME-Tox profiles. tandfonline.comenamine.net
Applications in Biological and Organic Research
Design and Synthesis of Ligands Targeting Specific Biological Pathways
While specific, publicly documented research on 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione is limited, the structural motifs it contains—specifically the glutarimide (B196013) core—are well-established pharmacophores. This allows for informed hypotheses about its potential applications in designing targeted ligands.
Enzyme Inhibition Studies (e.g., Proteases, Hydrolases)
There is currently no specific research available detailing the use of this compound as an inhibitor for proteases or hydrolases. However, spirocyclic frameworks are increasingly utilized in the design of enzyme inhibitors due to their ability to orient substituents into specific binding pockets with high fidelity. The glutarimide-like portion of the molecule is analogous to structures found in ligands that target enzymes like E3 ubiquitin ligases. For instance, derivatives of glutarimide are known to bind to the substrate receptor Cereblon (CRBN), modulating its activity. rscf.ruresearchgate.netrscf.ru This suggests that this compound could serve as a starting point for developing novel inhibitors in this class, although empirical data is needed to confirm this potential.
Receptor Binding Affinities (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1) active site)
Direct evidence of this compound binding to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site has not been reported in the reviewed literature. NQO1 is a key enzyme in detoxification and cellular protection against oxidative stress, making it a target for cancer therapy. nih.gov Inhibitors of NQO1 often possess a quinone or indolequinone structure. nih.gov While the dione (B5365651) functionality of this compound is present, its electronic and structural properties differ significantly from typical NQO1 substrates or inhibitors. Future research, including computational docking studies and in vitro enzymatic assays, would be necessary to determine if this spirocyclic scaffold has any affinity for the NQO1 active site.
Role in Drug Discovery Programs: Scaffold for Bioactive Molecules
The primary value of this compound in drug discovery lies in its function as a novel scaffold. Spirocycles are considered "privileged scaffolds" because their rigid, three-dimensional nature offers advantages over traditional flat, aromatic structures. bldpharm.com
The introduction of a spirocyclic core, such as this compound, into a drug candidate can lead to several benefits:
Improved Physicochemical Properties: Spiro-centers increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher success rates in clinical development. This can improve properties like solubility and metabolic stability. bldpharm.com
Enhanced Target Selectivity: The well-defined three-dimensional shape allows for more precise interactions with a biological target, potentially reducing off-target effects.
Novel Chemical Space: It provides access to new molecular shapes and intellectual property, moving away from "flatland" chemistry. univ.kiev.ua
Derivatives of related oxa-azaspirocycles have been explored as bioisosteres for common fragments like piperidine (B6355638), demonstrating enhanced activity or improved safety profiles in certain contexts. univ.kiev.ua This precedent highlights the potential of the 2-Oxa-5-azaspiro[3.5]nonane framework as a foundational structure for building libraries of diverse and biologically active compounds.
Below is a data table comparing properties of a simple spirocyclic scaffold to a common flat aromatic scaffold.
| Property | Spirocyclic Scaffold (Illustrative) | Aromatic Scaffold (e.g., Benzene) |
| Fsp³ Count | High | Low (Zero) |
| Molecular Shape | Three-Dimensional, Rigid | Flat, Planar |
| Solubility | Often Improved | Variable, can be low |
| Novelty | High | Low |
Computational Chemistry and Molecular Modeling of the 2 Oxa 5 Azaspiro 3.5 Nonane 6,8 Dione System
Quantum Chemical Calculations for Electronic Structure and Stability
The electronic structure is significantly influenced by the constituent rings. The oxetane (B1205548) ring, a four-membered ether, is known to exert a potent inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. nih.gov This effect can influence the basicity of nearby atoms. The piperidine-dione ring contains two carbonyl groups, which are strong electron-withdrawing groups. The interplay of these electronic features governs the reactivity and intermolecular interaction potential of the scaffold.
DFT calculations can be employed to generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. For 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione, the oxygen atoms of the oxetane and carbonyl groups are expected to be regions of high electron density (electronegative potential), making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms on the carbon framework and the N-H group of the piperidine-dione ring would exhibit a more positive electrostatic potential, acting as potential hydrogen bond donors.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Rationale |
| HOMO-LUMO Gap | Moderate | The presence of heteroatoms and carbonyl groups can lower the LUMO energy, affecting the gap. |
| Dipole Moment | Significant | The asymmetrical distribution of electronegative oxygen and nitrogen atoms will create a notable dipole moment. |
| Electrostatic Potential | Negative potential around oxygen atoms; positive potential around N-H and C-H protons. | Due to the high electronegativity of oxygen and the electropositive nature of hydrogen atoms attached to nitrogen and carbon. |
Note: The values in this table are qualitative predictions based on the structural features of the molecule and principles of computational chemistry. Actual values would require specific quantum chemical calculations.
Conformational Analysis and Energy Landscapes
The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of this compound involves exploring the possible spatial arrangements of its atoms and determining their relative energies. This analysis helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt.
The piperidine (B6355638) ring in related systems typically adopts a chair conformation to minimize steric strain. mdpi.com However, in the this compound system, the spiro fusion and the presence of two carbonyl groups will likely lead to a distorted chair or a boat-like conformation. The oxetane ring is not planar and exists in a puckered conformation. acs.org The spirocyclic linkage rigidly locks the relative orientations of these two rings.
Computational methods can be used to systematically explore the conformational space of the molecule. By rotating the rotatable bonds and calculating the potential energy of each conformation, an energy landscape can be constructed. nih.gov This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. For a rigid scaffold like this, the number of low-energy conformers is expected to be limited, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. mdpi.com
Table 2: Key Conformational Features of this compound
| Structural Unit | Expected Conformation | Constraints and Considerations |
| Piperidine-dione Ring | Distorted Chair or Boat | The spiro center and the planarity of the amide bonds will influence the typical chair conformation. |
| Oxetane Ring | Puckered | To relieve ring strain. |
| Spiro Center | Tetrahedral | Rigidly connects the two rings, limiting their relative movement. |
Ligand-Protein Docking and Molecular Dynamics Simulations in Scaffold Design
In the context of drug discovery, a chemical scaffold serves as a structural framework for the design of new ligands. Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a molecule to a target protein. youtube.com For a scaffold like this compound, docking studies can help to understand how it and its derivatives can fit into the binding site of a specific protein and what kind of interactions they can form. The rigid nature of spirocyclic scaffolds can lead to more predictable binding modes. nih.gov
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. mdpi.com These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose predicted by docking. bohrium.com MD simulations can also reveal the role of solvent molecules and the flexibility of the protein in the binding process. For a novel scaffold, MD simulations can help to validate its potential as a basis for designing potent and selective inhibitors. nih.gov
The process of using these computational tools in scaffold design typically involves:
Target Identification: A biologically relevant protein target is chosen.
Binding Site Analysis: The binding pocket of the protein is characterized.
Docking of the Scaffold: The this compound scaffold is docked into the binding site to assess its fit and potential interactions.
Virtual Library Screening: Derivatives of the scaffold are designed in silico and docked to identify compounds with improved binding affinity.
MD Simulations: The most promising ligand-protein complexes are subjected to MD simulations to evaluate their stability and dynamics.
Prediction of Molecular Descriptors Relevant to Scaffold Design
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. biorxiv.org For a novel scaffold, the in silico prediction of these descriptors is a crucial first step in evaluating its drug-likeness. researchgate.net
Several key molecular descriptors are relevant for scaffold design:
Molecular Weight (MW): A lower molecular weight is generally preferred for better absorption and diffusion.
LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the lipophilicity of a molecule. An optimal LogP value is crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA): TPSA is related to the hydrogen bonding capacity of a molecule and is a good predictor of its permeability.
Number of Hydrogen Bond Donors and Acceptors: These counts are important for predicting the interaction potential of a molecule with biological targets.
Number of Rotatable Bonds: A lower number of rotatable bonds generally correlates with higher oral bioavailability. The rigidity of the this compound scaffold is advantageous in this regard.
Computational tools can quickly calculate these descriptors for the this compound scaffold and its virtual derivatives, allowing for the early-stage filtering of compounds with undesirable properties.
Table 3: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value Range | Implication for Scaffold Design |
| Molecular Weight | Low | Favorable for drug-likeness. |
| LogP | Low to Moderate | The presence of polar functional groups suggests good aqueous solubility. |
| TPSA | Moderate to High | The oxygen and nitrogen atoms contribute to a significant polar surface area, suggesting good hydrogen bonding capacity but potentially lower cell permeability. |
| Hydrogen Bond Donors | 1 (N-H) | |
| Hydrogen Bond Acceptors | 3 (1 oxetane O, 2 carbonyl O) | |
| Rotatable Bonds | Low | The rigid spirocyclic structure results in few rotatable bonds, which is favorable for bioavailability. |
Note: The values in this table are estimations based on the chemical structure. Precise values can be obtained from computational software.
Future Research Directions and Perspectives on 2 Oxa 5 Azaspiro 3.5 Nonane 6,8 Dione
Novel Synthetic Routes and Scalability for Industrial Production
The broader application of spiro heterocycles in drug discovery has been historically challenged by complex synthetic pathways. nih.govbohrium.com Future research will prioritize the development of efficient, cost-effective, and scalable synthetic methods for 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione. A key goal is to devise routes that are amenable to industrial-scale production, ensuring a steady supply for extensive research and development.
Emerging strategies such as microwave-assisted multicomponent reactions (MCRs) are proving to be powerful tools for accelerating the synthesis of complex spiro heterocycles, offering advantages like increased efficiency, atom economy, and reduced waste. nih.govbohrium.comrsc.org A patent for the synthesis of the related compound 2,5-dioxa-8-azaspiro[3.5]nonane highlights a method designed for industrial application, emphasizing easily available raw materials, a short synthetic route, and high yield. google.com The adoption and adaptation of such innovative synthetic technologies will be crucial for unlocking the full potential of the this compound scaffold.
Exploration of New Biological Targets and Therapeutic Areas
The rigid, three-dimensional structure of spiro-compounds like this compound makes them attractive scaffolds for targeting a wide range of biological molecules. lifechemicals.com The introduction of these sp³-rich systems into bioactive compounds is a recognized strategy for improving drug-like properties. dndi.orgnih.gov
An important area of investigation is the use of this scaffold as a bioisostere—a chemical substitute that can enhance a molecule's pharmacological properties. For instance, related spirocyclic structures have been successfully used to mimic the piperidine (B6355638) fragment in drug molecules. univ.kiev.ua In one notable example, replacing a piperidine ring in the local anesthetic Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane derivative resulted in an analog with enhanced activity, longer duration of action, and significantly lower toxicity. univ.kiev.ua This success suggests that derivatives of this compound could be explored for similar benefits in various therapeutic areas, including neurology, oncology, and infectious diseases. The inherent rigidity of the spirocyclic core can lead to improved binding affinity and selectivity for specific biological targets like enzymes and receptors. lifechemicals.combldpharm.com
Advanced Derivatization for Enhanced Potency and Selectivity
The core structure of this compound serves as a template for the creation of diverse chemical libraries through advanced derivatization. By strategically adding or modifying functional groups at various positions on the spirocyclic rings, researchers can fine-tune the molecule's properties to achieve desired biological effects. dndi.org
This approach allows for the systematic exploration of structure-activity relationships (SAR), leading to compounds with enhanced potency, greater selectivity, and optimized pharmacokinetic profiles. dndi.orgnih.gov Manageable functionalization can facilitate the adjustment of crucial properties such as lipophilicity, water solubility, and metabolic stability. univ.kiev.ua For example, substituting parts of existing drugs, like the PARP inhibitor Olaparib, with a diazaspiro[3.3]heptane scaffold has been shown to significantly increase selectivity for its target. bldpharm.com This principle of using the spirocyclic core to orient functional groups in a specific, rigid conformation to improve target interaction is a key strategy for future research on this compound derivatives. bldpharm.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1105665-49-3 | achemblock.com |
| Molecular Formula | C₇H₉NO₃ | achemblock.com |
| Molecular Weight | 155.15 g/mol | achemblock.com |
| IUPAC Name | This compound | achemblock.com |
Integration with High-Throughput Screening and Combinatorial Chemistry
Modern drug discovery relies heavily on high-throughput screening (HTS), a process that uses automation to rapidly test hundreds of thousands of compounds for activity against a specific biological target. nih.govnih.gov The development of efficient synthetic routes for this compound is a critical first step toward its integration into these screening campaigns.
Combinatorial chemistry, which involves the rapid synthesis of large numbers of different but structurally related molecules, can be paired with HTS to accelerate the discovery process. nih.govelectronicsandbooks.com By creating large libraries of this compound derivatives, researchers can efficiently explore a vast chemical space to identify "hit" compounds. lifechemicals.com The unique three-dimensional shapes conferred by the spirocyclic core are increasingly sought after for screening libraries, as they offer novel structural diversity compared to flatter aromatic systems. lifechemicals.com The generation of diverse libraries based on this scaffold will facilitate its screening against a wide array of targets, potentially uncovering novel therapeutic leads that would be missed by screening more conventional compound collections. lifechemicals.commdpi.com
Q & A
Q. What are the key synthetic routes for 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors containing nitrogen and oxygen atoms. A common method includes:
- Step 1 : Reacting chloroacetyl chloride with a precursor in the presence of a base (e.g., triethylamine, pyridine) .
- Step 2 : Deprotection via catalytic hydrogenation to yield the final spirocyclic structure . Yield optimization requires precise control of solvent polarity, temperature (e.g., 0–25°C for cyclization), and catalyst selection (e.g., palladium on carbon for hydrogenation) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Essential for confirming spirocyclic connectivity and functional groups (e.g., lactam and lactone moieties) .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry and ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₉NO₃) and isotopic patterns .
Q. How does this compound compare structurally to similar azaspiro derivatives?
Comparative analysis highlights:
| Compound | Key Features | Unique Reactivity |
|---|---|---|
| 7-Azaspiro[3.5]nonane-6,8-dione | Contains two carbonyl groups; FAAH inhibitor | Selective enzyme inhibition |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | Oxygen positioning alters polarity | Lower metabolic stability |
| Structural variations influence hydrogen bonding, solubility, and target affinity . |
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
- Continuous Flow Reactors : Improve scalability by maintaining consistent temperature and pressure .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .
- Catalyst Screening : Testing alternatives to palladium (e.g., platinum or nickel) may reduce side reactions .
Q. How can computational modeling predict the reactivity of this compound?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic attack (e.g., lactone ring) .
- Molecular Dynamics (MD) : Simulates conformational flexibility in biological environments (e.g., enzyme binding pockets) .
- InChI/SMILES Data : Enables database-driven predictions of metabolic pathways (e.g., oxidation at C6/C8 positions) .
Q. What experimental approaches resolve contradictions in reported biological activities?
- Enzyme Assays : Compare FAAH inhibition potency across studies using standardized IC₅₀ protocols .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to validate target specificity .
- Cross-Study Meta-Analysis : Adjusts for methodological variables (e.g., solvent choice, cell lines) to reconcile discrepancies .
Q. How does the spirocyclic framework influence stability under physiological conditions?
- pH-Dependent Degradation : The lactam-lactone system hydrolyzes in acidic environments (e.g., pH < 4), forming linear byproducts .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 180°C, relevant for formulation studies .
- Protease Resistance : The rigid spiro structure reduces enzymatic cleavage compared to linear analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
